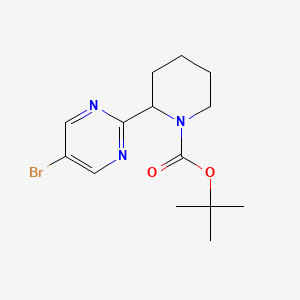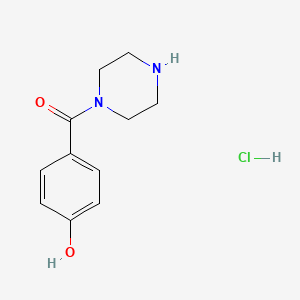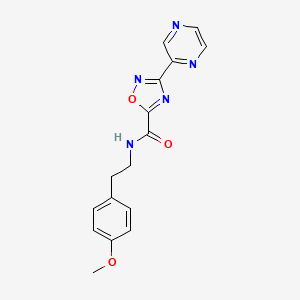
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate, also known as TBBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. TBBP is a pyrimidine-based inhibitor that targets protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis. In
Applications De Recherche Scientifique
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has shown potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of protein kinases that are involved in the growth and proliferation of cancer cells. In neuroscience, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Mécanisme D'action
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate acts as a pyrimidine-based inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting its activity. tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of various protein kinases, including Akt, JNK, and p38.
Biochemical and Physiological Effects:
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit cell growth and induce apoptosis. In neurons, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to enhance synaptic plasticity and memory formation. In immune cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate cytokine production and phagocytosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in lab experiments is its specificity towards protein kinases, which allows for the selective inhibition of specific kinases. However, one of the limitations of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is its low solubility in water, which can affect its bioavailability and potency.
Orientations Futures
There are several future directions for further research on tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. One direction is to investigate the potential applications of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in other research fields, such as infectious diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. Finally, further research is needed to understand the long-term effects of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate on cellular and organismal physiology.
Méthodes De Synthèse
The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate involves a series of chemical reactions that start with the reaction of tert-butyl 2-(piperidin-1-yl)acetate with 5-bromopyrimidine-2-carboxylic acid. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. The overall yield of the synthesis process is around 50%.
Propriétés
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-7-5-4-6-11(18)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVTQBONDVBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)

![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)
![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)